molecular formula C12H20O3 B13214962 Ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13214962
M. Wt: 212.28 g/mol
InChI Key: GJTHEBXZSZBFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,6-dimethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with a unique spiro structure, characterized by a cyclic ether and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an ethyl ester in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the ester group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, influencing their activity. The pathways involved may include metabolic processes and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methylenecyclohexane oxide
  • 1-Oxaspiro[2.5]octane
  • 3-Oxaspiro[5,5]undecane-2,4-dione

Uniqueness

Ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spiro structure and the presence of both ether and ester functional groups. This combination provides distinct chemical properties and reactivity compared to similar compounds.

Biological Activity

Ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate, also known as 2,6-dimethyl-1-oxa-spiro[2.5]octane-2-carboxylic acid ethyl ester, is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.

PropertyValue
Molecular Formula C12H20O3
Molecular Weight 212.285 g/mol
CAS Number 13674-35-6
IUPAC Name This compound
LogP 2.287

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its spiro structure and ester functionality. The compound can undergo hydrolysis to yield active carboxylic acids, which may interact with enzymes or receptors, influencing metabolic pathways.

Enzymatic Interactions

Research indicates that compounds with similar spiro structures often interact with enzymes involved in metabolic processes. For instance, the yeast epoxide hydrolase (YEH) has shown a preference for O-axial C3 epimers of related oxaspiro compounds, indicating a potential pathway for detoxification and metabolic regulation .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties by modulating specific metabolic pathways associated with tumor growth and proliferation. Compounds that inhibit methionine aminopeptidase 2 (MetAP2), which is implicated in cancer progression, have been explored for their therapeutic potential . Given the structural similarities between oxaspiro compounds and known MetAP2 inhibitors, further investigation into this compound's efficacy against various cancer types is warranted.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been noted in preliminary studies. The spiro structure may contribute to its ability to modulate inflammatory responses by interacting with signaling pathways involved in inflammation .

Case Studies and Research Findings

  • Study on Stereochemical Preferences : A study investigating the reactivity of yeast epoxide hydrolase towards different epimers of oxaspiro compounds demonstrated that O-axial C3 epimers were hydrolyzed more rapidly than their O-equatorial counterparts. This finding suggests that stereochemistry plays a critical role in the biological activity of these compounds .
  • Pharmacological Exploration : Research has highlighted the potential use of oxaspiro derivatives in drug development due to their unique binding properties and biological activities. This compound is being evaluated for its role as a precursor in synthesizing new therapeutic agents .
  • Metabolic Pathway Modulation : Investigations into the metabolic pathways influenced by this compound have revealed its potential to modulate key enzymes involved in lipid metabolism and energy regulation, which could have implications for conditions such as obesity and type 2 diabetes .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-14-11(13)10-12(15-10)6-5-8(2)9(3)7-12/h8-10H,4-7H2,1-3H3

InChI Key

GJTHEBXZSZBFKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCC(C(C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.